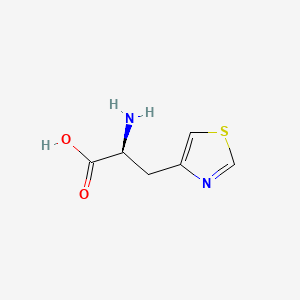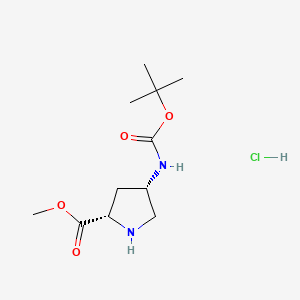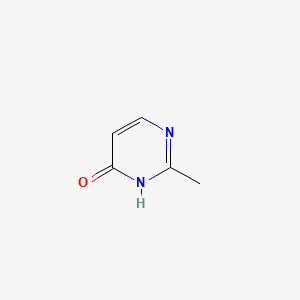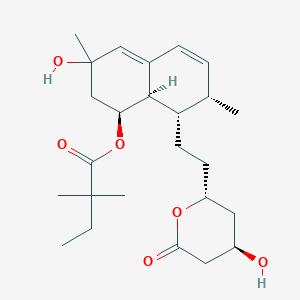
radium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Radium bromide (RaBr2) is the bromide salt of radium . It is produced during the process of separating radium from uranium ore . This inorganic compound was discovered by Pierre and Marie Curie in 1898 . The discovery sparked a huge interest in radiochemistry and radiotherapy .
Synthesis Analysis
Radium bromide is produced during the process of separating radium from uranium ore . Radium was first isolated by electrolysis of a radium chloride solution, using a mercury cathode . The resulting amalgam yielded pure radium metal upon distillation in hydrogen .Molecular Structure Analysis
Radium bromide has a molecular formula of RaBr2 . Its molar mass is 385.833 Da .Chemical Reactions Analysis
Radium is a highly reactive and radioactive element . It exhibits several notable chemical properties including intense radioactivity . Radium undergoes radioactive decay, releasing alpha particles .Physical And Chemical Properties Analysis
Radium bromide is a white orthorhombic crystal . It has a density of 5.79 g/cm3 . Its melting point is 728 °C and it sublimes at 900 °C . It is soluble in water, with a solubility of 70.6 g/100 g at 20°C .Safety And Hazards
特性
CAS番号 |
10031-23-9 |
|---|---|
製品名 |
radium bromide |
分子式 |
Br2Ra |
分子量 |
385.808 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Thiazolylalanine
136010-41-8
4-Hydroxy-2-methylpyrimidine
127892-80-2






